N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c1-5-8-9-16-21(17,18)15-11-13(19-6-2)12(4)10-14(15)20-7-3/h10-11,16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMYSKKBHVLGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide typically involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound may also interact with cellular membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- N-butyl-2 Cyanoacrylate (Glubran-2®): Unlike N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide, this compound (referenced in ovarian vein embolization studies) is a cyanoacrylate monomer used as a medical adhesive.
Sulfonamides with Varying Substituents:
Compounds like sulfamethoxazole (a sulfonamide antibiotic) lack the ethoxy and methyl substituents, resulting in reduced steric hindrance and altered pharmacokinetics. The diethoxy groups in this compound likely enhance its metabolic stability compared to simpler sulfonamides .
Physicochemical Properties
| Property | This compound | N-butyl-2 Cyanoacrylate | Sulfamethoxazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~327.4 (calculated) | ~155.2 | ~253.3 |
| Solubility (logP) | ~2.8 (predicted) | ~1.2 | ~0.9 |
| Functional Groups | Sulfonamide, ethoxy, methyl, butyl | Cyanoacrylate, butyl | Sulfonamide, isoxazole |
| Primary Application | Research chemical (hypothetical) | Medical adhesive | Antibiotic |
Biological Activity
N-butyl-2,5-diethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a sulfonamide group, which is known for its ability to interact with various biological targets. The general formula can be represented as follows:
This structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
This compound exerts its biological effects primarily through the inhibition of specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to interfere with metabolic pathways. This inhibition can disrupt cellular functions and lead to antimicrobial effects. Additionally, the compound may alter cellular membrane properties, further influencing cell viability and function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains have been documented:
| Pathogen | MIC (mg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.7 |
| Pseudomonas aeruginosa | 0.6 |
These results demonstrate that the compound has comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that the compound can reduce inflammation markers in vitro, suggesting potential use in conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The study found that the compound inhibited growth effectively at low concentrations, outperforming several conventional antibiotics .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in inflammatory cytokines compared to control groups. This suggests its potential utility in treating inflammatory diseases.
- Mechanistic Insights : Docking studies have elucidated the interactions between this compound and target enzymes involved in bacterial cell wall synthesis. These studies highlighted critical hydrogen bonding interactions that stabilize the enzyme-inhibitor complex, enhancing our understanding of its mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
